molecular formula C10H10O2 B1615818 4a,5,8,8a-Tetrahydro-1,4-naphthoquinone CAS No. 6271-40-5

4a,5,8,8a-Tetrahydro-1,4-naphthoquinone

Cat. No.: B1615818
CAS No.: 6271-40-5
M. Wt: 162.18 g/mol
InChI Key: RLUZSEVUJQNQNV-UHFFFAOYSA-N
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Description

4a,5,8,8a-Tetrahydro-1,4-naphthoquinone is an organic compound with the molecular formula C10H10O2. It is a derivative of naphthoquinone, characterized by the presence of a tetrahydro ring structure.

Scientific Research Applications

4a,5,8,8a-Tetrahydro-1,4-naphthoquinone has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: 4a,5,8,8a-Tetrahydro-1,4-naphthoquinone can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and 1,4-benzoquinone. This reaction typically requires specific conditions such as controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the Diels-Alder reaction is optimized for higher yields. The process may include purification steps such as recrystallization to achieve the required purity levels for commercial use .

Chemical Reactions Analysis

Types of Reactions: 4a,5,8,8a-Tetrahydro-1,4-naphthoquinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant applications in different chemical processes .

Mechanism of Action

The mechanism of action of 4a,5,8,8a-Tetrahydro-1,4-naphthoquinone involves its interaction with various molecular targets and pathways. It can act as an electron acceptor in redox reactions, influencing cellular processes. The compound’s ability to undergo redox cycling makes it a potential candidate for targeting oxidative stress pathways in biological systems .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 4a,5,8,8a-Tetrahydro-1,4-naphthoquinone is unique due to its specific tetrahydro ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other naphthoquinone derivatives may not be as effective .

Properties

IUPAC Name

4a,5,8,8a-tetrahydronaphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-2,5-8H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUZSEVUJQNQNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00956477
Record name 4a,5,8,8a-Tetrahydronaphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00956477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6271-40-5, 35043-92-6
Record name 4a,5,8,8a-Tetrahydro-1,4-naphthoquinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6271-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Naphthoquinone, 4a,5,8,8a-tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006271405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC155659
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155659
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1, 4a,5,8,8a-tetrahydro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36727
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4a,5,8,8a-Tetrahydronaphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00956477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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